4-(3,4-Dimethoxyphenyl)azetidin-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)azetidin-2-one typically involves the [2+2] cycloaddition reaction, also known as the Staudinger reaction. This reaction involves the cycloaddition of a ketene with an imine to form the azetidinone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and can yield the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ceric ammonium nitrate to yield dearylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidinone ring can undergo substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Various electrophiles and nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Dearylated azetidinones.
Reduction: Reduced azetidinone derivatives.
Substitution: Substituted azetidinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts the formation of microtubules, which are essential for cell division. This disruption leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)azetidin-2-one can be compared with other azetidinones, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Similar in structure but with an additional methoxy group, which may enhance its biological activity.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Contains fluorine and methoxy substituents, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(13)12-8/h3-5,8H,6H2,1-2H3,(H,12,13) |
InChI Key |
SJYUEYCMIONTJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N2)OC |
Origin of Product |
United States |
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